![molecular formula C25H23NO5 B1334011 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid CAS No. 210754-59-9](/img/structure/B1334011.png)
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid
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Description
(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
This compound is used in the synthesis of peptides . The Fmoc group (9H-Fluoren-9-ylmethoxycarbonyl) is a protective group for the amino group in peptide synthesis. It allows for the selective addition of amino acids in the desired sequence .
Orthogonal Protection
The compound is used in orthogonal protection, a strategy used in peptide synthesis where different parts of the molecule are protected by different protecting groups . This allows for selective deprotection and reaction of certain parts of the molecule while leaving others intact .
Synthesis of β-Hydroxyaspartic Acid Derivatives
The compound is used in the synthesis of β-hydroxyaspartic acid derivatives . These derivatives have various applications in biological research and drug development .
Inhibition of Fungal Growth
The compound has been found to inhibit the growth of various fungi . This suggests potential applications in the development of antifungal treatments .
Inhibition of Glutamate/Aspartate Transporters
The compound and its derivatives have been found to inhibit glutamate/aspartate transporters . This could have implications for the treatment of neurological disorders .
Inhibition of Tumor Cell Growth
The compound and its derivatives have been found to inhibit tumor cell growth . This suggests potential applications in cancer treatment .
Antiretroviral Activity
The compound and its derivatives have been found to have antiretroviral activity . This suggests potential applications in the treatment of viral infections .
Antibacterial Peptides
The compound is found in sequences of antibacterial peptides such as ramoplanin, katanosins, lanthiopeptin, alterobactins, plusbacins, and cormycin A . This suggests potential applications in the development of new antibiotics .
properties
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSULZSNDXGGHP-GOTSBHOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373283 |
Source
|
Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210754-59-9 |
Source
|
Record name | (2S,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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